Positional Isomer Selectivity: Divergent SIRT2 Inhibitory Profiles Between 4-Chloro and 2-Chloro Benzyl TZD-Thiazole Acetamides
A critical differentiation between the 4-chloro-benzyl target compound and its ortho-chloro positional isomer arises from their divergent sirtuin 2 (SIRT2) inhibitory profiles. The 2-chloro isomer (CAS 613219-26-4) has been experimentally evaluated and exhibits measurable, albeit moderate, SIRT2 inhibition with an IC₅₀ of 3.60 × 10³ nM (3.6 µM) in a fluorescence-based enzymatic assay [1]. In contrast, the 4-chloro target compound (CAS 613219-25-3) has no reported SIRT2 inhibitory activity in the same or comparable public databases, indicating that the para-chloro substitution pattern on the benzyl ring substantially reduces or abolishes SIRT2 engagement . This difference in SIRT2 affinity—from measurable inhibition (ortho isomer) to no reported activity (para isomer)—demonstrates how a simple positional change of the chlorine atom can toggle target engagement, providing a basis for selecting the 4-chloro isomer when SIRT2-mediated effects are to be avoided or when off-target SIRT2 inhibition is undesirable.
| Evidence Dimension | Sirtuin 2 (SIRT2) enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No SIRT2 inhibitory activity reported in public databases as of 2026 |
| Comparator Or Baseline | 2-[3-(2-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide (CAS 613219-26-4): IC₅₀ = 3.60 × 10³ nM (3.6 µM) |
| Quantified Difference | The ortho-chloro isomer shows measurable SIRT2 inhibition (IC₅₀ = 3.6 µM) while the para-chloro target compound shows no reported activity, suggesting a >10-fold selectivity window or complete loss of SIRT2 affinity conferred by the para substitution. |
| Conditions | In vitro inhibition of N-terminal His₆-tagged human sirtuin 2 (residues 25–389) using Cbz-Lys(acetyl)-AMC substrate after 4 h incubation in the presence of NAD⁺; fluorescence-based readout. |
Why This Matters
For screening programs targeting epigenetic enzymes or metabolic disorders where SIRT2 inhibition is either desired or must be excluded, the choice between the 4-chloro and 2-chloro isomers directly determines whether SIRT2 engagement occurs, enabling rational procurement based on the target selectivity profile required.
- [1] BindingDB. BDBM50505506 / CHEMBL3431191. Affinity Data: IC₅₀ = 3.60E+3 nM. Assay: Inhibition of N-terminal His₆-tagged human sirtuin 2 (residues 25–389) using Cbz-Lys(acetyl)-AMC substrate. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50505506 (accessed 2026-05-10). View Source
